molecular formula C15H12FNO3 B7166392 N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide

N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide

Cat. No.: B7166392
M. Wt: 273.26 g/mol
InChI Key: FIXNYZRBVMKEKN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide is an organic compound that features a benzodioxole ring fused with a benzamide structure

Properties

IUPAC Name

N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9-4-2-5-10(13(9)16)15(18)17-11-6-3-7-12-14(11)20-8-19-12/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXNYZRBVMKEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C3C(=CC=C2)OCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Fluoro Group: The fluorination of the benzene ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Amidation Reaction: The final step involves the coupling of the benzodioxole derivative with 2-fluoro-3-methylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-4-yl)-2-fluoro-3-methylbenzamide is unique due to the presence of both a benzodioxole ring and a fluoro group, which can impart distinct electronic and steric properties. These features can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for drug development and other applications.

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